molecular formula C9H6FNO3 B1440716 Methyl 6-fluorobenzo[d]oxazole-2-carboxylate CAS No. 1086392-62-2

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate

Cat. No. B1440716
CAS RN: 1086392-62-2
M. Wt: 195.15 g/mol
InChI Key: RWDQANBOJUVGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound with various implications for scientific research and industry. It has a molecular formula of C9H6FNO3 and a molecular weight of 195.15 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate consists of nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate are not extensively detailed in the search results. It is known that it has a molecular weight of 195.15 g/mol .

Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . This review discusses the therapeutic potentials of oxazole scaffolds, which are valuable for medical applications. Although it does not specifically mention Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, it provides valuable insights into the biological activities of oxazole derivatives in general .

Scientific Research Applications

Antimicrobial Agents

The oxazole ring system found in Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a common feature in many antimicrobial agents. Researchers have synthesized various derivatives of this compound to test against a range of bacterial and fungal pathogens. The fluorine atom at the 6-position can enhance the biological activity due to its electronegativity and ability to form stable bonds with the active sites of bacterial enzymes .

Anticancer Research

Oxazole derivatives, including those derived from Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells by binding to key proteins involved in cell cycle regulation and apoptosis .

Anti-inflammatory Applications

The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs. The structural motif of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate can be modified to enhance its interaction with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Antidiabetic Activity

Some oxazole derivatives synthesized from Methyl 6-fluorobenzo[d]oxazole-2-carboxylate have shown promise in the treatment of diabetes. These compounds can modulate the activity of enzymes and receptors that play a role in glucose metabolism and insulin signaling .

Material Science

In material science, the compound is used to create novel materials with specific electronic or photonic properties. The oxazole ring can contribute to the thermal stability and rigidity of polymers, making them suitable for high-performance applications .

Neurological Disorders

Researchers are exploring the use of oxazole derivatives in the treatment of neurological disorders. The structural diversity achievable with Methyl 6-fluorobenzo[d]oxazole-2-carboxylate allows for the development of molecules that can cross the blood-brain barrier and interact with neurological targets .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound are being investigated for their use as pesticides or herbicides. The oxazole ring’s ability to disrupt biological pathways in pests makes it a valuable scaffold for developing new agrochemicals .

Chemical Synthesis

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, making it a key building block in the construction of diverse organic compounds .

Mechanism of Action

The mechanism of action of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is not specified in the search results. Its applications in scientific research and industry suggest that it may have diverse mechanisms of action depending on the context.

properties

IUPAC Name

methyl 6-fluoro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDQANBOJUVGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.